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Compound of Interest

Compound Name: 2-lodo-5-methyl-1,3-thiazole

Cat. No.: B3157214

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials
science, the strategic selection of molecular building blocks is paramount. 2-lodo-5-methyl-
1,3-thiazole (CAS No. 847547-16-4) has emerged as a highly valuable heterocyclic
intermediate.[1] Its structure, which combines the biologically significant thiazole ring with a
reactive iodine atom at the 2-position, renders it a versatile synthon for constructing complex
molecular architectures.[1] The thiazole moiety is a cornerstone in numerous pharmacologically
active agents, valued for its ability to engage in hydrogen bonding and its relative metabolic
stability.[2][3] The presence of the iodo-substituent provides a predictable and efficient handle
for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-
catalyzed cross-coupling reactions.

This guide offers a comprehensive technical overview of 2-lodo-5-methyl-1,3-thiazole,
designed for researchers, scientists, and drug development professionals. We will move
beyond a simple recitation of facts to explore the causality behind its reactivity, providing field-
proven insights into its application and handling.

Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective
application in synthesis. The stability, solubility, and spectral characteristics of 2-lodo-5-
methyl-1,3-thiazole dictate its handling, reaction conditions, and analytical monitoring. The
product is chemically stable under standard ambient conditions at room temperature.
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Property Value Source
CAS Number 847547-16-4 [4][5]
Molecular Formula CaH4INS [1][4]
Molecular Weight 225.05 g/mol [1][5]
Appearance Solid [6]
Purity Typically >95% [1][5]

N Store at 0°C, tightly closed, in
Storage Conditions ) [1]
a dry and well-ventilated place.

INChl=1S/C4H4INS/c1-3-2-6-
InChl [4]16]
4(5)7-3/h2H,1H3

HUSIZGWEEAVFKT-
InChlKey [41[6]
UHFFFAOYSA-N

Canonical SMILES CC1=CN=C(Ss1)I [4]

Spectroscopic Signature: While specific spectral data for this exact compound is not publicly
aggregated, its structure allows for predictable NMR signatures.

e 1H NMR: One would expect two signals in the aromatic region corresponding to the C4-H
proton and a singlet for the C5-methyl group protons. The chemical shift of the C4-H proton
would be influenced by the adjacent sulfur and nitrogen atoms.

e 13C NMR: The spectrum should reveal four distinct carbon signals. The C2 carbon, bonded to
iodine, would exhibit a characteristic chemical shift, typically at a lower field compared to
other carbons in the ring.[7] The C4, C5, and methyl carbons would also have unique
resonances.[7]

Synthesis Pathway: A Plausible Approach

While commercially available, understanding the synthesis of 2-lodo-5-methyl-1,3-thiazole
provides context for potential impurities and scalability. A common route to the core thiazole
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structure is the Hantzsch thiazole synthesis.[8] A subsequent iodination step would then be
required.

Hantzsch Thiazole Synthesis
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Click to download full resolution via product page
Caption: Plausible two-stage synthesis of 2-lodo-5-methyl-1,3-thiazole.

The C2 proton of thiazoles is the most acidic, allowing for regioselective deprotonation with a
strong base like n-butyllithium, followed by quenching with an electrophilic iodine source to
install the iodine atom specifically at the 2-position.[2]

Chemical Reactivity: The Cross-Coupling Hub

The synthetic utility of 2-lodo-5-methyl-1,3-thiazole is dominated by the reactivity of the C-I
bond. The electron-deficient nature of the thiazole ring and the excellent leaving group ability of
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iodide make this position highly susceptible to transition-metal-catalyzed cross-coupling
reactions.[9]

Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern C-C bond formation, linking the thiazole core to
various aryl or vinyl groups using a palladium catalyst and a boronic acid or ester.[10]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice
of catalyst, ligand, and base is critical for achieving high yields. Pd(PPhs)a4 or a combination of
a Pd(ll) precursor like Pd(OAc)2 with phosphine ligands are commonly employed.[11] The base
(e.g., K2COs3, Cs2C0:s) is essential for the transmetalation step, activating the boronic acid.[10]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

e System Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), add 2-lodo-5-methyl-1,3-thiazole (1.0 mmol, 1.0 equiv), the desired arylboronic
acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).[10]
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» Catalyst Addition: Add the palladium catalyst, for example, Pd(PPhs)4 (0.05 mmol, 5 mol%).

e Solvent Addition: Add a suitable solvent system, such as a 1:1 mixture of N,N-
Dimethylformamide (DMF) and water (6 mL).[10]

o Reaction Execution: Stir the resulting mixture at 80 °C.[10] Monitor the reaction progress by
TLC or LC-MS. Typical reaction times are 6-12 hours.

o Work-up: Upon completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).
[10]

 Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure. The crude product is then purified by column
chromatography on silica gel to yield the desired 2-aryl-5-methyl-1,3-thiazole.[10]

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp2)-C(sp) bond, coupling the thiazole
with a terminal alkyne. This reaction is invaluable for creating rigid, linear extensions from the
heterocyclic core. It typically employs a dual-catalyst system of palladium and copper(1).[9][12]

Mechanistic Rationale: The palladium cycle is similar to the Suzuki coupling, involving oxidative
addition and reductive elimination.[13] The unique copper co-catalyst activates the alkyne,
forming a copper acetylide intermediate which then participates in the transmetalation step with
the palladium complex.[13][14] An amine base (e.qg., triethylamine or diisopropylamine) is used
both as a base and often as a solvent.[12]
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Caption: Interlocking catalytic cycles of the Sonogashira coupling.
Field-Proven Experimental Protocol: Sonogashira Coupling

o System Preparation: In a sealed tube under an inert atmosphere, dissolve 2-lodo-5-methyl-
1,3-thiazole (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv) in a suitable
solvent such as triethylamine or a mixture of THF and triethylamine.

o Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)2Clz, 2-5 mol%) and the copper
co-catalyst (e.g., Cul, 1-5 mol%).

» Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50-60
°C) until the starting material is consumed, as monitored by TLC.
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Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst
residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash
with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate,
and purify the crude product by flash column chromatography.

Other Key Reactions

Heck Reaction: This involves the palladium-catalyzed reaction of 2-lodo-5-methyl-1,3-
thiazole with an alkene to form a substituted alkene, providing another route for C-C bond
formation.[15][16] The reaction mechanism also involves an oxidative addition-reductive
elimination cycle, with key steps being migratory insertion of the olefin and subsequent beta-
hydride elimination.[16]

Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling for
iodoarenes, SNAr is a theoretical possibility.[17] The reaction requires a strong nucleophile
and is facilitated by the electron-withdrawing nature of the thiazole ring. The generally
accepted mechanism proceeds via a two-step addition-elimination sequence through a
Meisenheimer complex.[17][18] However, for good leaving groups like iodine, the reaction
may be concerted.[17]

Safety and Handling

As a halogenated organic compound, 2-lodo-5-methyl-1,3-thiazole requires careful handling

in a laboratory setting.

Hazard Identification:

o Causes skin irritation (H315).

o Causes serious eye irritation (H319).

o May cause respiratory irritation (H335).

Precautionary Measures:

o Use only outdoors or in a well-ventilated area.
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o Wear protective gloves, eye protection, and face protection.
o Avoid breathing dust, fumes, or vapors.

o Wash skin thoroughly after handling.

o First Aid:
o If on skin: Wash with plenty of soap and water.

o If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison
center or doctor if you feel unwell.

o If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Conclusion

2-lodo-5-methyl-1,3-thiazole is a quintessential example of a modern synthetic building block.
Its well-defined physicochemical properties and, most importantly, the predictable reactivity of
its carbon-iodine bond make it an indispensable tool for medicinal chemists and organic
scientists. Its proficiency in cornerstone reactions like the Suzuki-Miyaura and Sonogashira
couplings allows for the direct and efficient introduction of the valuable 5-methylthiazole
scaffold into a diverse range of molecular targets. A thorough understanding of its reactivity,
coupled with stringent adherence to safety protocols, will continue to enable innovation in the
synthesis of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7865802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865802/
https://www.guidechem.com/encyclopedia/thiazole-2-iodo-5-methyl--dic1945840.html
https://www.amaybio.com/product/2323345.html
https://cymitquimica.com/es/productos/IN-DA00G9CO/847547-16-4/2-iodo-5-methyl-13-thiazole/
https://www.docbrown.info/page06/spectra2/2-iodo-2-methylpropane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/2-iodo-2-methylpropane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/2-iodo-2-methylpropane-nmr13c.htm
https://archives.ijper.org/sites/default/files/IndJPhaEdRes-56-3-646.pdf
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://cdnsciencepub.com/doi/10.1139/cjc-2024-0023
https://pdf.benchchem.com/6220/Suzuki_coupling_protocols_for_2_5_dichloro_4_iodo_1_3_thiazole.pdf
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://m.youtube.com/watch?v=UfsE-4-Ul04
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Heck_Reaction
https://www.youtube.com/watch?v=dy09r1Gt9jU
https://pmc.ncbi.nlm.nih.gov/articles/PMC6105541/
https://www.diva-portal.org/smash/get/diva2:1564797/FULLTEXT01.pdf
https://www.benchchem.com/product/b3157214#2-iodo-5-methyl-1-3-thiazole-chemical-properties
https://www.benchchem.com/product/b3157214#2-iodo-5-methyl-1-3-thiazole-chemical-properties
https://www.benchchem.com/product/b3157214#2-iodo-5-methyl-1-3-thiazole-chemical-properties
https://www.benchchem.com/product/b3157214#2-iodo-5-methyl-1-3-thiazole-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3157214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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